molecular formula C23H20N2O2S B1227881 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid

Cat. No.: B1227881
M. Wt: 388.5 g/mol
InChI Key: SFXNLOPHCQYBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid is a complex organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group, two phenyl groups, and a thioether linkage attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid typically involves multi-step organic reactions The thioether linkage is then formed through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid involves its interaction with specific molecular targets. The cyano group and thioether linkage play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid
  • 3-Methoxyphenyl 2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetate
  • Propyl 2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetate

Uniqueness

Compared to similar compounds, 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid stands out due to its specific structural features, such as the butanoic acid moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-3-methylbutanoic acid

InChI

InChI=1S/C23H20N2O2S/c1-15(2)21(23(26)27)28-22-19(14-24)18(16-9-5-3-6-10-16)13-20(25-22)17-11-7-4-8-12-17/h3-13,15,21H,1-2H3,(H,26,27)

InChI Key

SFXNLOPHCQYBNS-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)SC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Canonical SMILES

CC(C)C(C(=O)O)SC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid
Reactant of Route 2
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid
Reactant of Route 3
Reactant of Route 3
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid
Reactant of Route 4
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid
Reactant of Route 5
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid
Reactant of Route 6
Reactant of Route 6
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid

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